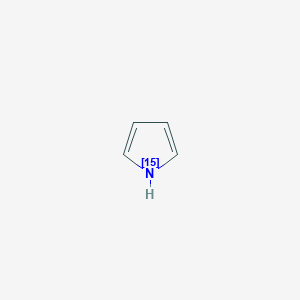

吡咯-15N

概述

描述

Pyrrole is a heterocyclic, aromatic, organic compound, a five-membered ring with the formula C4H4NH . It is a colorless volatile liquid that darkens readily upon exposure to air . Substituted derivatives are also called pyrroles .

Synthesis Analysis

A method was developed for the synthesis of selectively labeled [15N]indole, allowing to obtain the target product with high chemical and isotopic purity . The Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron(III) chloride allows the synthesis of N-substituted pyrroles under very mild reaction conditions in good to excellent yields .Molecular Structure Analysis

Pyrrole is a 5-membered aromatic heterocycle, like furan and thiophene . Unlike furan and thiophene, it has a dipole in which the positive end lies on the side of the heteroatom, with a dipole moment of 1.58 D . The chemical structure of polypyrrole (PPy) has been studied by 15N CPMAS NMR experiments on the 15N-labeled material .Chemical Reactions Analysis

Pyrrole undergoes electrophilic substitution reactions at carbon-2 and gives 2-substituted product . The reaction of the pyrrole with the conjugated acids of ketones, or aldehydes, gives rise to an alcohol which rapidly dehydrates to give a carbonium ion which is stabilized by resonance .Physical and Chemical Properties Analysis

Pyrrole is a colorless liquid, with a boiling point of 131° C . It readily turns into a brown color on air exposure, is sparingly soluble in water but dissolves in ethanol and ether . Its odor is similar to chloroform . Pyrrole is a very weak base with a pKa of about −3.8 and its protonation results in the loss of aromatic property .科学研究应用

了解外星有机物

对奥盖伊和默奇森等陨石中的不溶性有机物 (IOM) 的研究利用吡咯-15N 来研究大分子结构。热解和固态 15N 核磁共振 (NMR) 等技术有助于识别螯合在杂环芳烃(包括吡咯)中的氮。这项研究有助于我们了解氨基酸在太空中的起源和形成,表明它们可能是微行星地下化学的产物,而不是 IOM 的水解或来自共同的前体 (Remusat 等人,2005).

有机地球化学和光谱学

从市售的 15N 甘氨酸或亚硝酸钠合成的 15N 标记吡咯被用来制备全 15N 标记卟啉。这些标记化合物对于分析和分配振动光谱到沉积卟啉至关重要,促进了我们对有机地球化学和光谱学的理解 (Lash & Chen, 2005)。

吡咯合成的进展

吡咯的合成对于包括生物学和材料科学在内的各种科学领域至关重要,已经取得了重大进展。多组分反应为合成取代和官能化的吡咯衍生物提供了一种高效且环保的方法,突出了this compound 在合成化学中的多功能性 (Estévez 等人,2014)。

环境和材料应用

涉及聚吡咯和介孔二氧化硅 SBA-15 的纳米复合材料的研究探索了水溶液中染料的吸附行为,表明this compound 在环境修复和材料科学应用中的潜力 (Boukoussa 等人,2018).

表征碳质固体中的氮

XPS 和固态 15N NMR 相结合用于表征碳质材料中的氮形式,提供了对这些化合物中吡啶氮和吡咯氮作用的见解。这项研究对理解氮掺杂碳材料在催化和能量存储等各种应用中的意义有影响 (Kelemen 等人,2002).

作用机制

安全和危害

属性

IUPAC Name |

(115N)1H-pyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N/c1-2-4-5-3-1/h1-5H/i5+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAESVJOAVNADME-HOSYLAQJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[15NH]C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

68.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

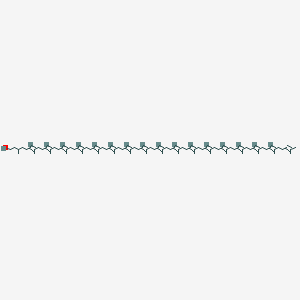

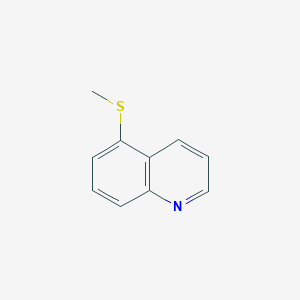

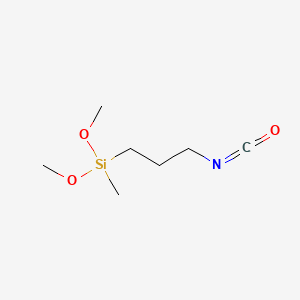

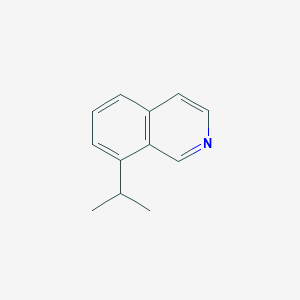

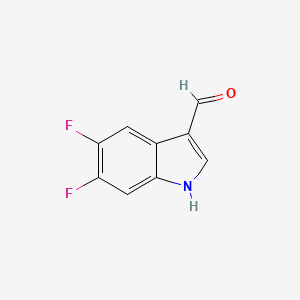

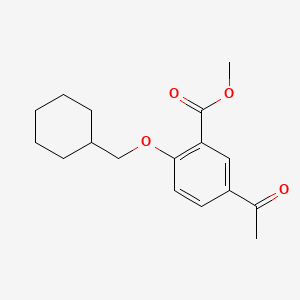

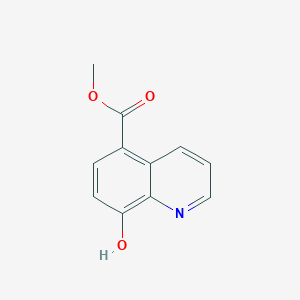

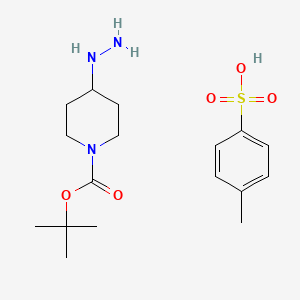

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate](/img/structure/B3120192.png)